molecular formula C17H17N5O2S B2813996 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 571160-68-4

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2813996
CAS No.: 571160-68-4
M. Wt: 355.42
InChI Key: YJYRNMWFJUGBJF-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule that contains several functional groups. It has an acetamide group (N-phenylacetamide), a sulfanyl group, and a 1,2,4-triazole ring which is a type of azole, a class of five-membered nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the sulfanyl group would likely contribute to its three-dimensional shape .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in click chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and sulfanyl groups could affect its solubility and reactivity .

Scientific Research Applications

Anti-Cancer Activity

Research into the behavior of related triazole compounds with metal ions like gold (III) and nickel (II) has been conducted to explore their potential in treating cancer. For example, a study found that gold (III) complexes exhibit higher cytotoxicity against the MCF-7 breast cancer cell line compared to nickel (II) complexes (Ghani & Alabdali, 2022).

Antimicrobial Activities

Compounds with a structure similar to 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide have been shown to possess significant antibacterial and antifungal activities. A study synthesized and evaluated various derivatives for their activities against bacteria like S. aureus and E.coli, and fungi like A. niger (Hussain, Sharma, & Amir, 2008).

Synthesis and Structural Analysis

The synthesis and structural properties of these compounds have been extensively studied. For instance, the alkylation, amino(hydroxy)methylation, and cyanoethylation of triazole derivatives have been explored, offering insights into their potential applications and behaviors (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Antiproliferative Activity

Studies on the antiproliferative activity of these compounds, particularly in relation to cancer, have been conducted. This includes the exploration of their effects on various cancer cell lines, indicating their potential as cancer treatment agents (Narayana, Raj, & Sarojini, 2010).

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” are currently unknown. This compound is structurally related to the class of molecules known as triazoles , which are known to interact with a variety of biological targets.

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other triazoles, it may interact with its targets via hydrogen bonding or other non-covalent interactions . These interactions could potentially alter the function of the target, leading to downstream effects.

Biochemical Pathways

Triazoles are often involved in a wide range of biological processes, including cell signaling, protein synthesis, and metabolic pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. For example, if it targets enzymes involved in a particular metabolic pathway, it could alter the production of certain metabolites. If it targets cell signaling proteins, it could influence cell behavior and function .

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. Compounds containing a triazole ring are generally considered safe for use in humans, but specific safety data would depend on the exact compound .

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-24-14-10-6-5-9-13(14)16-20-21-17(22(16)18)25-11-15(23)19-12-7-3-2-4-8-12/h2-10H,11,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYRNMWFJUGBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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